8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one structure elucidation
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of the asthma therapeutic, Pranlukast.[1] We move beyond a simple recitation of data to present a holistic analytical strategy, detailing the causality behind experimental choices and integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can approach this analytical challenge with confidence and scientific rigor.
Introduction and Strategic Overview
The target molecule, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (Molecular Formula: C₁₀H₇N₅O₂[2]), features a chromone core fused to a benzene ring, substituted with an amino group and a 1H-tetrazole moiety. The unambiguous confirmation of this structure requires a multi-faceted spectroscopic approach. The analytical strategy is designed to first determine the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity of the hydrogen-carbon framework, and finally, to assemble these pieces of evidence to confirm the final structure.
Proposed Structure:
Caption: Proposed structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.
Foundational Analysis: Synthesis Pathway and Molecular Formula
Understanding the synthetic origin of a molecule provides crucial context for its structural analysis. A plausible and documented route involves the initial formation of a chromone precursor followed by a cycloaddition to form the tetrazole ring. A key precursor, 8-amino-4-oxo-4H-chromene-2-carbonitrile, undergoes a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis or Brønsted acid, to yield the final tetrazole product.[3][4][5] This specific transformation from a nitrile to a 5-substituted-1H-tetrazole is a well-established and reliable method in heterocyclic chemistry.[6][7]
Caption: Hypothesized synthesis workflow for the target compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first and most fundamental question in structure elucidation is "What is the elemental composition?". HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula, thereby constraining all subsequent spectroscopic interpretations.
Protocol: ESI-FT-ICR MS
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode ESI to generate the protonated molecule, [M+H]⁺.
-
Analysis: Analyze the ions using a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer for its superior mass accuracy (<1 ppm).[8][9]
-
Data Processing: Determine the exact mass of the [M+H]⁺ ion and use formula prediction software to match it against possible elemental compositions, constrained to C, H, N, and O.
Data Presentation:
| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |
| Molecular Formula | C₁₀H₇N₅O₂ | Confirmed | - |
| Exact Mass [M] | 229.0600 | - | - |
| [M+H]⁺ Ion Mass | 230.0678 | e.g., 230.0677 | < 1.0 |
This result provides high-confidence confirmation of the molecular formula, C₁₀H₇N₅O₂, and validates the Nitrogen Rule (odd number of nitrogen atoms for an odd nominal molecular mass).[10]
Functional Group Identification: FT-IR Spectroscopy
Causality: Before assembling the molecular puzzle, we must identify the pieces. FT-IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.[11]
Protocol: KBr Pellet Method
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
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Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |
| 3450-3300 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the -NH₂ group at C-8.[10][12] |
| 3100-3000 (broad) | N-H Stretch | Tetrazole Ring | Indicates the N-H bond within the tetrazole ring. |
| ~3050 | C-H Aromatic Stretch | Ar-H | Presence of the benzene and chromone rings. |
| ~1660 | C=O Stretch | α,β-Unsaturated Ketone | Confirms the chromone carbonyl (C-4). |
| 1620-1580 | C=C Stretch / N-H Bend | Aromatic Ring / Amine | Overlapping signals confirming the aromatic system and NH₂ group. |
| 1550-1450 | C=N / N=N Stretch | Tetrazole Ring | Confirms the heterocyclic tetrazole ring system.[13] |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Confirms the pyran ring ether linkage in the chromone core. |
Atomic Connectivity Mapping: NMR Spectroscopy
Causality: NMR spectroscopy is the definitive tool for establishing the precise bonding arrangement of atoms in a molecule. A logical progression of 1D and 2D experiments allows for the complete assembly of the carbon-hydrogen framework.[14]
Protocol: Standard NMR Experiment Suite
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Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is ideal for observing exchangeable protons like N-H and O-H. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Perform the following experiments on a high-field NMR spectrometer (≥500 MHz):
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¹H NMR: Standard proton spectrum.
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¹³C NMR: Proton-decoupled carbon spectrum.
-
Edited-HSQC or DEPT-135: To differentiate C, CH, CH₂, and CH₃ signals.
-
HSQC: To map all direct ¹H-¹³C one-bond correlations.[15]
-
HMBC: To map long-range ¹H-¹³C correlations (2-4 bonds), optimized for a J-coupling of ~8 Hz.[16]
-
1D NMR Data Interpretation (¹H and ¹³C)
The combination of ¹H and ¹³C NMR provides a census of the hydrogen and carbon environments. The chemical shifts are indicative of the electronic environment, and proton coupling patterns reveal neighbor relationships.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹³C (ppm) (Type) | δ ¹H (ppm) (Mult., J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | ~158.0 (C) | - | H-3 → C-2 |
| 3 | ~110.0 (CH) | ~6.5 (s, 1H) | H-3 → C-2, C-4, C-4a |
| 4 | ~175.0 (C) | - | H-3, H-5 → C-4 |
| 4a | ~120.0 (C) | - | H-3, H-5, H-6 → C-4a |
| 5 | ~125.0 (CH) | ~7.5 (d, J=8.0, 1H) | H-5 → C-4, C-4a, C-6, C-7, C-8a |
| 6 | ~118.0 (CH) | ~7.0 (t, J=8.0, 1H) | H-6 → C-4a, C-5, C-7, C-8, C-8a |
| 7 | ~115.0 (CH) | ~7.2 (d, J=8.0, 1H) | H-7 → C-5, C-6, C-8, C-8a |
| 8 | ~145.0 (C) | - | H-6, H-7 → C-8 |
| 8a | ~150.0 (C) | - | H-5, H-6, H-7 → C-8a |
| -NH₂ | - | ~5.5 (br s, 2H) | H-NH₂ → C-7, C-8, C-8a |
| 5' (Tetrazole) | ~155.0 (C) | - | H-3 → C-5' |
| -NH (Tetrazole) | - | ~16.0 (br s, 1H) | - |
2D NMR Connectivity Analysis
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. HSQC links protons to their carbons, and HMBC builds the larger structure by connecting fragments across multiple bonds.
Caption: Logical workflow of NMR data integration for structure elucidation.
Key HMBC Correlations for Structural Confirmation:
The HMBC experiment is the cornerstone of this elucidation, bridging non-protonated carbons with nearby protons to assemble the full scaffold.
-
Chromone Core Assembly:
-
The singlet proton H-3 shows a correlation to the carbonyl carbon C-4 (~175 ppm) and the quaternary carbon C-2 (~158 ppm), confirming its position between them.
-
The aromatic proton H-5 correlates to the carbonyl C-4 and the bridgehead carbon C-8a , locking the A and C rings together.
-
-
Substitution Pattern Confirmation:
-
The absence of a proton at C-8 is confirmed by the lack of a corresponding CH signal in this region.
-
Correlations from the amine protons (-NH₂ ) to carbons C-7 , C-8 , and C-8a definitively place the amino group at the C-8 position.
-
-
Tetrazole Linkage:
-
The most critical correlation is from the chromone's H-3 proton to the tetrazole ring's quaternary carbon C-5' (~155 ppm). This three-bond coupling (³JH3-C5') unambiguously establishes the connection between the two heterocyclic systems at the C-2 position of the chromone.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion: A Self-Validating Structural Proof
The structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is unequivocally confirmed through the systematic and logical integration of orthogonal analytical techniques.
-
HRMS established the exact elemental composition (C₁₀H₇N₅O₂).
-
FT-IR confirmed the presence of all requisite functional groups: primary amine, tetrazole N-H, an α,β-unsaturated ketone, and an aryl ether.
-
NMR spectroscopy , through a comprehensive suite of 1D and 2D experiments, provided the definitive atomic connectivity map. The key ³J HMBC correlation between H-3 and C-5' served as the lynchpin, irrefutably connecting the chromone and tetrazole rings.
This guide illustrates a robust, field-proven methodology where each piece of data cross-validates the others, leading to a structural assignment of the highest confidence.
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